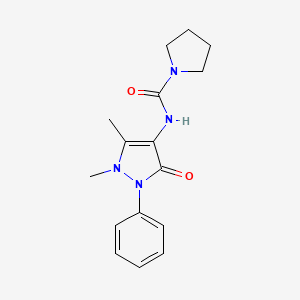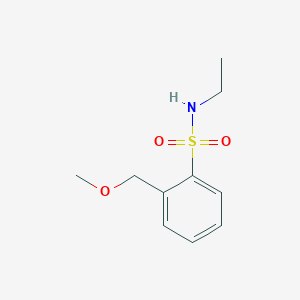
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide” is a compound that has been synthesized and characterized in recent research . It was created by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The synthesis of this compound involved the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The specific details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Physical And Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Metal Ion Extraction
The compound’s structure includes a carbonyl moiety and two nitrogen atoms, making it an excellent candidate for metal ion extraction. Researchers have explored its potential in selectively binding and extracting metal ions from solutions. Its ability to form stable complexes with metal ions could find applications in environmental remediation, mining, and analytical chemistry .
Spectrophotometric Determination of Metal Ions
Due to its unique structure, this compound has been utilized in spectrophotometric methods for detecting and quantifying metal ions. By forming complexes with specific metal ions, it enables sensitive and selective measurements. Researchers have employed it in environmental monitoring, water quality assessment, and trace metal analysis .
Biological Activity
The compound and its derivatives have shown promise in biological assays. Researchers have investigated their potential as analgesics, anti-inflammatory agents, and even anticancer compounds. The presence of the pyrazole ring contributes to their bioactivity, making them interesting candidates for drug development .
Building Block for Heterocyclic Compounds
In organic synthesis, this compound serves as a valuable building block. Chemists have used it to create diverse heterocyclic structures, which play essential roles in pharmaceuticals, agrochemicals, and materials science. Its versatility allows for the construction of novel molecules with specific properties .
Theoretical Calculations and Quantum Parameters
Researchers have performed theoretical calculations to understand the compound’s electronic properties. The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) orbitals provide insights into its reactivity and potential interactions. These calculations aid in predicting its behavior in various environments .
Molecular Docking Studies
By employing molecular docking techniques, scientists have explored the binding interactions between this compound and specific biological targets. Notably, it has been docked with Ampicillin-CTX-M-15, revealing favorable binding interactions with targeted amino acids. The binding score indicates its potential as a drug lead or scaffold for further optimization .
Mechanism of Action
Target of Action
The compound has been docked with ampicillin-ctx-m-15, indicating potential interactions with bacterial proteins .
Mode of Action
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide interacts with its targets through various intermolecular interactions, including hydrogen bonding and interactions involving π-rings . The compound shows good binding interaction with the targeted amino acids, with a binding score of -5.26 kcal/mol .
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-14(17-16(22)19-10-6-7-11-19)15(21)20(18(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWVRRARAOSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)
![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)
![2,2-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2423827.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2423831.png)
![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2423837.png)


![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)
![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

